molecular formula C12H9Cl2NO B14740379 2,2-dichloro-N-(naphthalen-2-yl)acetamide CAS No. 6448-04-0

2,2-dichloro-N-(naphthalen-2-yl)acetamide

Katalognummer: B14740379
CAS-Nummer: 6448-04-0
Molekulargewicht: 254.11 g/mol
InChI-Schlüssel: ALYIISQNHBRYGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-dichloro-N-(naphthalen-2-yl)acetamide is an organic compound with the molecular formula C12H9Cl2NO It is a derivative of acetamide, where the hydrogen atoms on the alpha carbon are replaced by two chlorine atoms, and the nitrogen is bonded to a naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-(naphthalen-2-yl)acetamide typically involves the reaction of naphthalen-2-ylamine with 2,2-dichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Naphthalen-2-ylamine+2,2-dichloroacetyl chlorideThis compound+HCl\text{Naphthalen-2-ylamine} + \text{2,2-dichloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} Naphthalen-2-ylamine+2,2-dichloroacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, ensuring proper handling of reagents and by-products, and optimizing reaction conditions for higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-dichloro-N-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the chlorine atoms under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the compound.

    Hydrolysis: Naphthalen-2-ylamine and dichloroacetic acid.

Wissenschaftliche Forschungsanwendungen

2,2-dichloro-N-(naphthalen-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,2-dichloro-N-(naphthalen-2-yl)acetamide is not well-documented. its effects are likely due to its ability to interact with biological molecules through its amide and naphthalene moieties. These interactions can influence various molecular targets and pathways, potentially leading to biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-chloro-N-(naphthalen-2-yl)acetamide
  • 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide
  • 2,2-diphenyl-N-(2,2,2-trichloro-1-(3-naphthalen-2-yl-thiourea)-ethyl)-acetamide

Uniqueness

2,2-dichloro-N-(naphthalen-2-yl)acetamide is unique due to the presence of two chlorine atoms on the alpha carbon, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various chemical and biological studies.

Eigenschaften

CAS-Nummer

6448-04-0

Molekularformel

C12H9Cl2NO

Molekulargewicht

254.11 g/mol

IUPAC-Name

2,2-dichloro-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C12H9Cl2NO/c13-11(14)12(16)15-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H,(H,15,16)

InChI-Schlüssel

ALYIISQNHBRYGJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.